molecular formula C15H14N2O4S2 B1602133 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) CAS No. 14159-45-6

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)

Cat. No.: B1602133
CAS No.: 14159-45-6
M. Wt: 350.4 g/mol
InChI Key: CUBDZIRDAUNQAB-UHFFFAOYSA-N
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Description

1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is a chemical compound with the molecular formula C14H14N2O4S2 It is a derivative of benzene, characterized by the presence of diazomethylene and disulfonyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) typically involves the reaction of 2-methylbenzenesulfonyl chloride with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-methylbenzenesulfonyl chloride} + \text{diazomethane} \rightarrow \text{1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) involves its interaction with molecular targets through its diazomethylene and disulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal transduction: It may modulate signal transduction pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[(Diazomethylene)disulfonyl]bis(benzene): Similar structure but lacks the methyl groups.

    1,1’-[(Diazomethylene)disulfonyl]bis(4-methylbenzene): Similar structure with methyl groups in different positions.

Uniqueness

1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-[diazo-(2-methylphenyl)sulfonylmethyl]sulfonyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-11-7-3-5-9-13(11)22(18,19)15(17-16)23(20,21)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBDZIRDAUNQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567639
Record name 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14159-45-6
Record name 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Reactant of Route 2
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
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1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
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1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
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1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Reactant of Route 6
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)

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